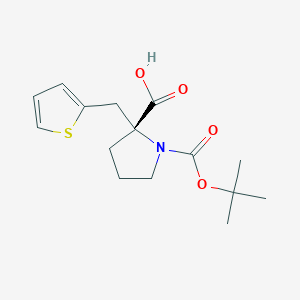
Boc-(R)-alpha-(2-thiophenylmethyl)-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-®-alpha-(2-thiophenylmethyl)-proline” is a chemical compound with the molecular formula C15H21NO4S. It is also known as N-t-Butoxycarbonyl-®-α-(2-Thiophenylmethyl)-proline . The compound is used for research and development purposes .
Molecular Structure Analysis
The IUPAC name for this compound is (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid . The InChI key is DDYQQTCCFAWKHK-OAHLLOKOSA-N . The canonical SMILES representation is CC©©OC(=O)N1CCCC1(CC2=CC=CS2)C(=O)O .
Physical And Chemical Properties Analysis
The molecular weight of “Boc-®-alpha-(2-thiophenylmethyl)-proline” is 311.4 . The compound has a density of 1.268±0.06 g/cm3 and a boiling point of 446.2±35.0 °C at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Asymmetric Catalysis and Synthesis
Boc-(R)-alpha-(2-thiophenylmethyl)-proline is utilized as a chiral ligand in asymmetric catalysis, facilitating enantioselective phenylacetylene addition to aromatic aldehydes. This application demonstrates its role in expanding the utility of proline-based ligands in asymmetric synthesis, achieving good yields and enantioselectivities (Yi‐feng Zhou et al., 2004).
Peptide Bond Conformation
Research on cis-trans peptide bond isomerization in alpha-methylproline derivatives, including N-Boc-protected alpha-methyl-L-proline, has illuminated the conformationally constraining properties of alpha-methyl-L-proline, offering insights into peptide structure and function (V. Torbeev et al., 2012).
Structural Studies in Peptides
Boc-(R)-alpha-(2-thiophenylmethyl)-proline analogs have been used in the study of peptide structures, such as the conformation analysis of a 16-residue zervamicin IIA analog peptide, showcasing its utility in understanding peptide conformations and interactions (I. Karle et al., 1987).
Material Science and Functionalization
In material science, proline functionalization of mesoporous metal-organic frameworks demonstrates the incorporation of proline moieties into novel materials, highlighting a unique application in designing enantiomerically pure materials for potential use in catalysis and adsorption processes (Christel Kutzscher et al., 2015).
Catalytic Properties
Studies on novel O-ferrocenoyl hydroxyproline conjugates, protected by tert-butoxycarbonyl (Boc) groups, have explored their catalytic properties, underlining the role of Boc-(R)-alpha-(2-thiophenylmethyl)-proline derivatives in mediating chemical reactions with potential pharmaceutical applications (L. Al-Momani, Anas Lataifeh, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-14(2,3)20-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-21-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYQQTCCFAWKHK-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(R)-alpha-(2-thiophenylmethyl)-proline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide](/img/structure/B2812891.png)
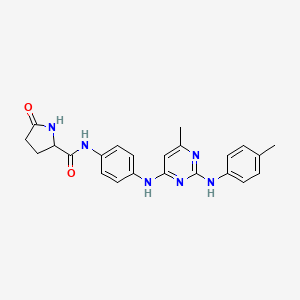
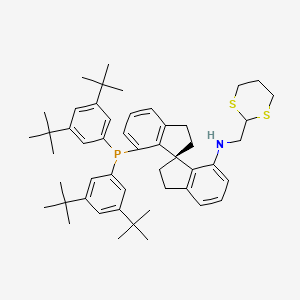
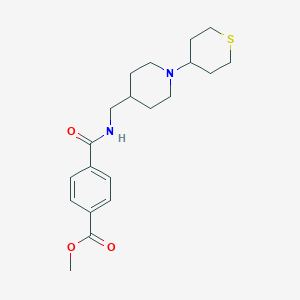
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-phenoxyethanone](/img/structure/B2812899.png)
![1-[(6-Chloro-2-methoxypyridin-3-yl)methyl]piperazine;dihydrochloride](/img/structure/B2812900.png)
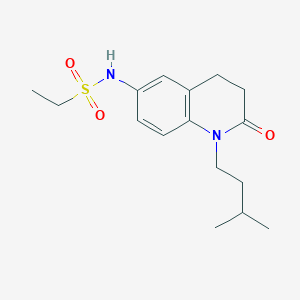
![1-(4-Chlorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2812902.png)
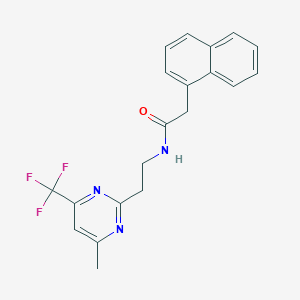
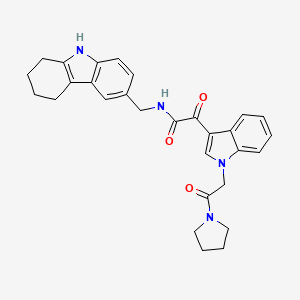
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2812908.png)
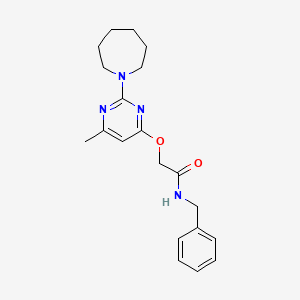
![1-(2,2-Dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl)prop-2-en-1-one](/img/structure/B2812911.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2812913.png)